molecular formula C18H21NO5S B4631856 ethyl {2-[(3-butyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate

ethyl {2-[(3-butyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate

Cat. No. B4631856
M. Wt: 363.4 g/mol
InChI Key: JSRBMEQTAFSVAP-PTNGSMBKSA-N
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Description

Synthesis Analysis

The synthesis of ethyl {2-[(3-butyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate involves reactions that yield thiazolidinone derivatives through various methods including the reaction of arylidenehydrazono derivatives with diethyl acetylenedicarboxylate, demonstrating the versatility and reactivity of the thiazolidine core under different conditions. These methods yield products with good to excellent efficiency, showcasing the compound's accessibility for further study and application in chemical synthesis (Aly, Ishak, & Brown, 2014).

Molecular Structure Analysis

The molecular structure of ethyl {2-[(3-butyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate and related compounds has been elucidated using various spectroscopic techniques and crystal structure analysis. These analyses reveal the compound's intricate molecular architecture, including its stereochemistry and electronic structure, which are crucial for understanding its reactivity and potential interactions in various chemical contexts (Wang et al., 2011).

Chemical Reactions and Properties

This compound participates in a range of chemical reactions, demonstrating its versatility as a reactant or intermediate in organic synthesis. For example, its reactions with nucleophiles, showcasing the reactivity of the thiazolidine ring and its potential for derivatization into various functionalized products. These reactions expand the utility of the compound in the synthesis of more complex molecules (Maadadi, Pevzner, & Petrov, 2016).

Physical Properties Analysis

The physical properties of ethyl {2-[(3-butyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate, including its melting point, boiling point, and solubility, are important for its handling and application in various chemical settings. While specific studies on these physical properties were not directly found, understanding these characteristics is essential for practical applications in synthesis and material science.

Chemical Properties Analysis

The chemical properties of ethyl {2-[(3-butyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate, such as its stability, reactivity under different conditions, and interaction with various reagents, define its utility in chemical synthesis and potential biological applications. Its ability to undergo nucleophilic substitution, addition reactions, and its stability under various conditions highlight the compound's chemical versatility (Maadadi, Pevzner, & Petrov, 2016).

Scientific Research Applications

Synthesis of Derivatives and Complex Molecules

Synthesis of Pyrrolo[2,1-b]thiazol-3-one Derivatives : Ethyl [4-oxo-3-(2-oxo-2-arylethyl)thiazolidin-2-ylidene]acetates have been shown to react with substituted benzaldehydes, leading to the synthesis of 5-arylmethylidene derivatives. This study showcases the compound's utility in creating complex molecules with potential biological activities (Tverdokhlebov et al., 2005).

Antimicrobial Activity : Derivatives have been synthesized and tested for antimicrobial activity against various bacterial and fungal isolates. The study underlines the compound's relevance in developing new antimicrobial agents (Wardkhan et al., 2008).

Antioxidant Activity

Antioxidant Phenolic Compounds : Research on the antioxidant activities of phenolic compounds, where similar structures to the ethyl {2-[(3-butyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate have been isolated and identified, emphasizes the compound's potential in contributing to the antioxidant properties of natural products (Zhang et al., 2009).

Novel Synthetic Routes and Chemical Transformations

Efficient One-Pot Synthesis : The compound has been utilized in one-pot synthesis processes, demonstrating its value in streamlining the production of complex chemical structures. This highlights the compound's role in enhancing synthetic efficiency and potentially lowering production costs (Reddy & Krupadanam, 2010).

properties

IUPAC Name

ethyl 2-[2-[(Z)-(3-butyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5S/c1-3-5-10-19-17(21)15(25-18(19)22)11-13-8-6-7-9-14(13)24-12-16(20)23-4-2/h6-9,11H,3-5,10,12H2,1-2H3/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSRBMEQTAFSVAP-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C(=CC2=CC=CC=C2OCC(=O)OCC)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN1C(=O)/C(=C/C2=CC=CC=C2OCC(=O)OCC)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl {2-[(Z)-(3-butyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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